molecular formula C8H12N4S B4641290 1-cyclopropyl-3-(1-methyl-1H-pyrazol-3-yl)thiourea

1-cyclopropyl-3-(1-methyl-1H-pyrazol-3-yl)thiourea

Cat. No.: B4641290
M. Wt: 196.28 g/mol
InChI Key: CSNLYEZBZPXFQU-UHFFFAOYSA-N
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Description

1-cyclopropyl-3-(1-methyl-1H-pyrazol-3-yl)thiourea is an organic compound that belongs to the class of thioureas. This compound features a cyclopropyl group, a methyl-substituted pyrazole ring, and a thiourea moiety. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-3-(1-methyl-1H-pyrazol-3-yl)thiourea typically involves the reaction of cyclopropyl isothiocyanate with 1-methyl-1H-pyrazol-3-amine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-3-(1-methyl-1H-pyrazol-3-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted thioureas.

Scientific Research Applications

1-cyclopropyl-3-(1-methyl-1H-pyrazol-3-yl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-cyclopropyl-3-(1-methyl-1H-pyrazol-3-yl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-cyclopropyl-3-(1-methyl-1H-pyrazol-5-yl)thiourea: Similar structure but with a different substitution pattern on the pyrazole ring.

    1-cyclopropyl-3-(1-methyl-1H-pyrazol-4-yl)thiourea: Another isomer with a different substitution pattern.

Uniqueness

1-cyclopropyl-3-(1-methyl-1H-pyrazol-3-yl)thiourea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl group adds to its structural rigidity, potentially enhancing its interaction with biological targets .

Properties

IUPAC Name

1-cyclopropyl-3-(1-methylpyrazol-3-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4S/c1-12-5-4-7(11-12)10-8(13)9-6-2-3-6/h4-6H,2-3H2,1H3,(H2,9,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNLYEZBZPXFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=S)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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